

Spectroscopic and Spectrometric Analysis of 2,4-Dinitrobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: **2,4-Dinitrobenzenesulfonamide**

Cat. No.: **B1250028**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **2,4-dinitrobenzenesulfonamide**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of computed data for **2,4-dinitrobenzenesulfonamide** and experimental data for the closely related compound, 2,4-dinitrobenzenesulfonic acid, for comparative analysis. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Compound Identification

Parameter	Value
IUPAC Name	2,4-dinitrobenzenesulfonamide [1]
Molecular Formula	C ₆ H ₅ N ₃ O ₆ S [1]
Molecular Weight	247.19 g/mol [1]
CAS Number	73901-01-6
Canonical SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)N [1]

Spectroscopic and Spectrometric Data

While a complete set of experimentally derived spectroscopic data for **2,4-dinitrobenzenesulfonamide** is not readily available in the surveyed literature, the following tables summarize the available computed data for the target compound and experimental data for the analogous 2,4-dinitrobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **2,4-Dinitrobenzenesulfonamide**

Chemical Shift (ppm)	Multiplicity	Assignment
Data not available		

Table 2: Predicted ^{13}C NMR Spectral Data for **2,4-Dinitrobenzenesulfonamide**

Chemical Shift (ppm)	Assignment
Data not available	

Table 3: Experimental ^1H NMR Spectral Data for 2,4-Dinitrobenzenesulfonyl Chloride

Note: Data for the related sulfonyl chloride is provided for reference.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
8.70	d	2.0 Hz
8.66	dd	2.0 Hz, 9.1 Hz
8.51	d	9.1 Hz

Table 4: Experimental ^{13}C NMR Spectral Data for 2,4-Dinitrobenzenesulfonic Acid

Chemical Shift (ppm)
Data not available in a tabulated format in the search results.

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for **2,4-Dinitrobenzenesulfonamide**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available	

Table 6: Experimental IR Absorption Bands for 2,4-Dinitrobenzenesulfonic Acid

Wavenumber (cm ⁻¹)	Functional Group Assignment
Specific peak data is not available in a tabulated format in the search results.	

Key expected vibrational modes for sulfonamides include N-H stretching, asymmetric and symmetric SO₂ stretching, and S-N stretching.

Mass Spectrometry (MS)

Table 7: Mass Spectrometry Data for **2,4-Dinitrobenzenesulfonamide**

Parameter	Value
Monoisotopic Mass	246.98990606 Da [1]
Exact Mass	246.98990606 Da [1]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic and spectrometric data for sulfonamide compounds like **2,4-dinitrobenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of sulfonamides involves dissolving the sample in a deuterated solvent and analyzing it using a high-field NMR spectrometer.

Sample Preparation:

- Accurately weigh 5-10 mg of the sulfonamide sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrumental Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on sample concentration.
- Spectral Width: 0-200 ppm.

- Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Sample Preparation and Analysis:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **2,4-dinitrobenzenesulfonamide** sample directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing sulfonamides.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- A small percentage of formic acid (e.g., 0.1%) may be added to the solvent to promote protonation for positive ion mode analysis.

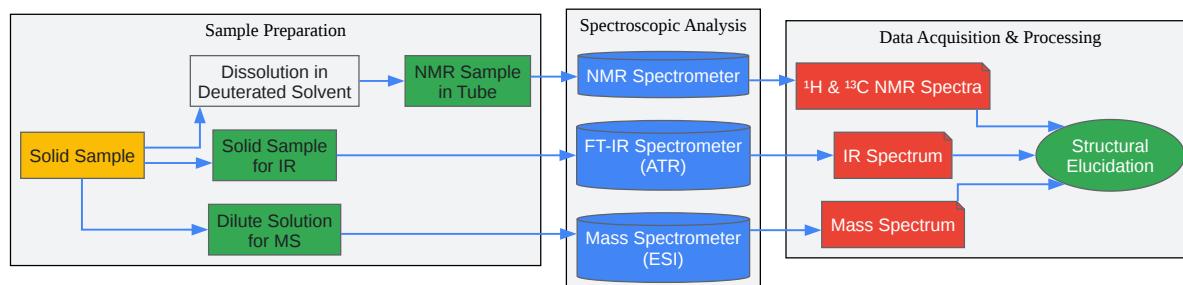
Instrumental Parameters (ESI-MS):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive or negative electrospray ionization.

- Capillary Voltage: 3-5 kV.
- Nebulizing Gas Flow: Dependent on the instrument.
- Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
- Mass Range: Typically m/z 50-500.

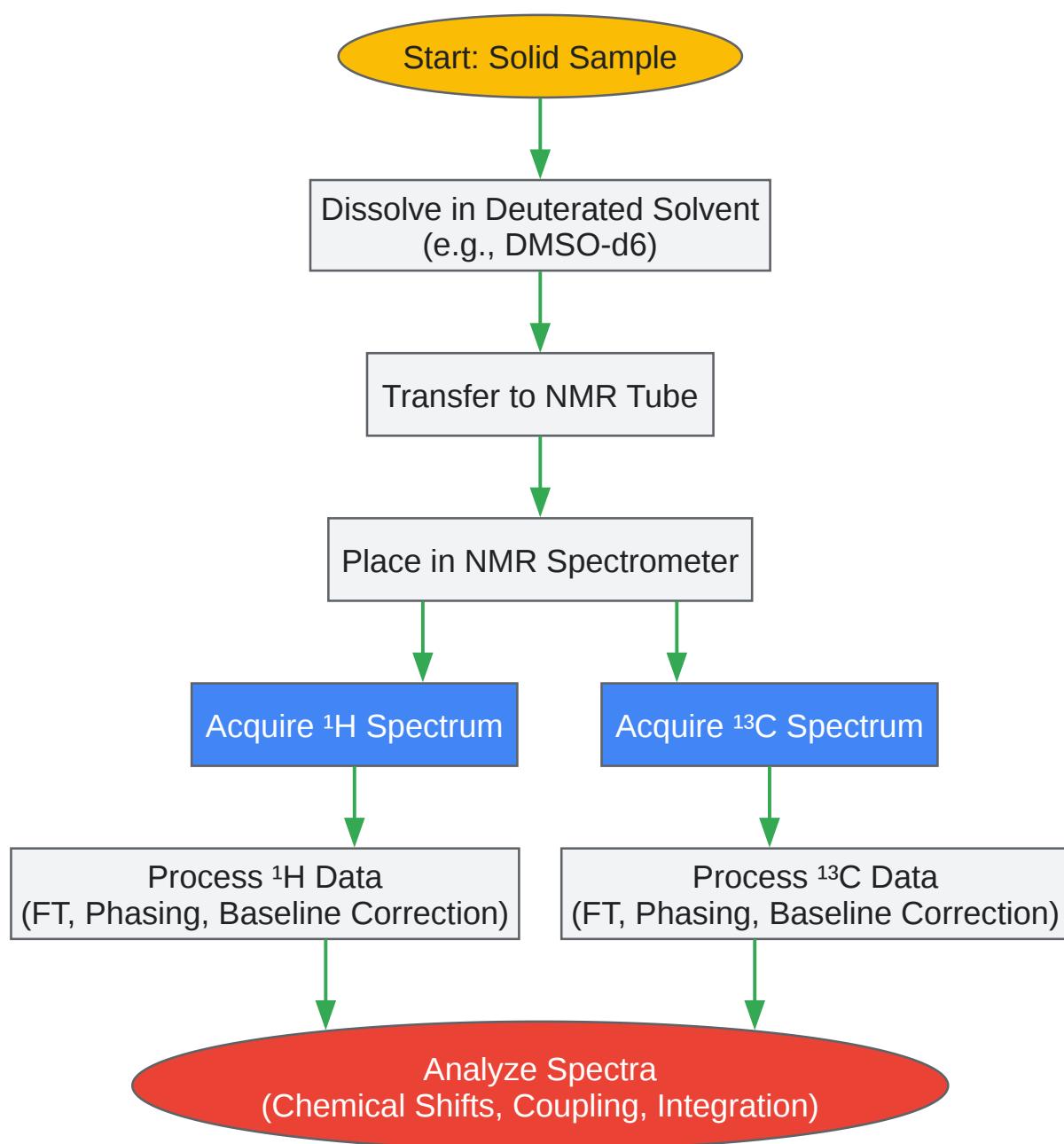
Visualizations

The following diagrams illustrate generalized workflows for the spectroscopic and spectrometric analysis of a solid organic compound like **2,4-dinitrobenzenesulfonamide**.



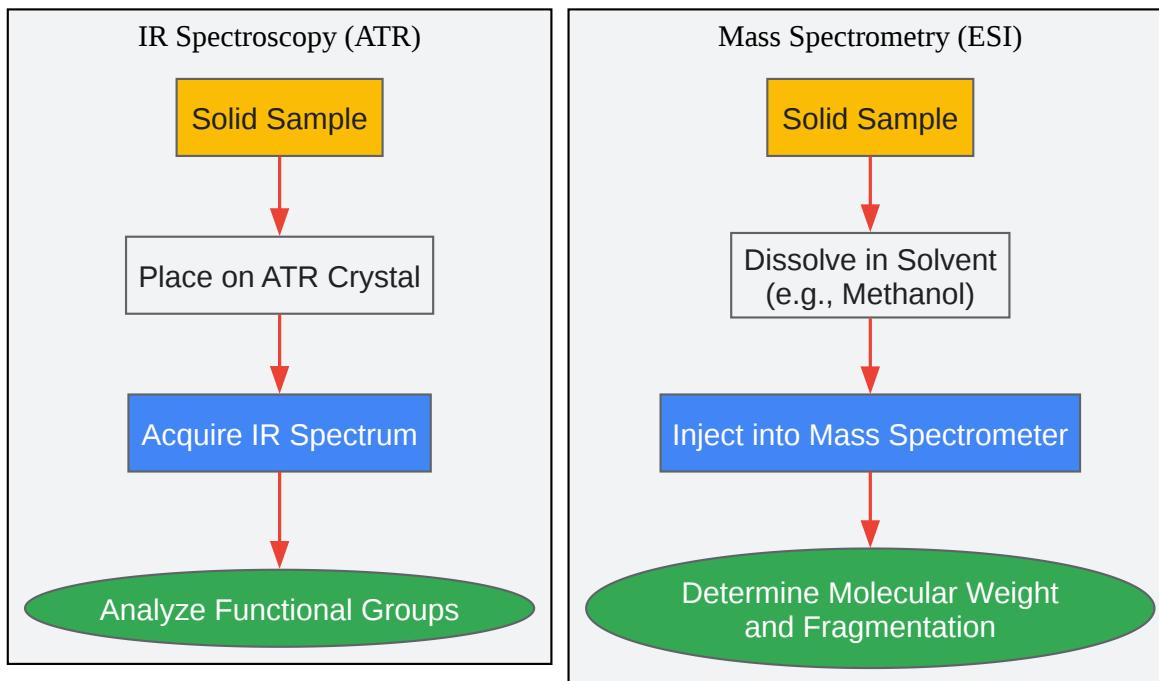
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Caption: General workflow for spectroscopic analysis of an organic compound.



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Caption: Detailed workflow for NMR spectroscopic analysis.



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Caption: Workflows for IR and Mass Spectrometry analysis.

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References

- 1. 2,4-Dinitrobenzenesulfonamide | C₆H₅N₃O₆S | CID 10911854 - PubChem [pubchem.ncbi.nlm.nih.gov]
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